Welcome to the BenchChem Online Store!
molecular formula C11H9NO B8620368 2-Benzylidene-3-oxobutanenitrile

2-Benzylidene-3-oxobutanenitrile

Cat. No. B8620368
M. Wt: 171.19 g/mol
InChI Key: NDNOMPCENZPULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05650511

Procedure details

A sample of 3-cyano-4-phenyl-3-buten-2-one dimethylketal, prepared in accordance with the procedure of Example 5 (5.0 g, 23 mmol) was suspended in 6N HCl (100 mL) and stirred at room temperature for 72 h1. Thin layer chromatographic analysis (SiO2, hexane-ethyl acetate 7:3) indicated nearly complete conversion of the ketal to the lower Rf ketone which had deposited along the bottom of the reaction flask as a yellow solid. The solid was purified by column chromatography (SiO2, hexane-ethyl acetate 9:1) and the desired fractions evaporated to give 1.5 g (38%) of 3-cyano-4-phenyl-3-buten-2-one, as colorless needles, mp 83°-84° C. (lit. 80°-81° C.2).
Name
3-cyano-4-phenyl-3-buten-2-one dimethylketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3](OC)([C:5]([C:13]#[N:14])=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:4].CCCCCC.C(OCC)(=O)C>Cl>[C:13]([C:5](=[CH:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:3](=[O:2])[CH3:4])#[N:14] |f:1.2|

Inputs

Step One
Name
3-cyano-4-phenyl-3-buten-2-one dimethylketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C)(C(=CC1=CC=CC=C1)C#N)OC
Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OCC
Step Three
Name
ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 h1
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was purified by column chromatography (SiO2, hexane-ethyl acetate 9:1)
CUSTOM
Type
CUSTOM
Details
the desired fractions evaporated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(C)=O)=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.